molecular formula C16H16N2OS B1275209 N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide CAS No. 823821-79-0

N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B1275209
CAS No.: 823821-79-0
M. Wt: 284.4 g/mol
InChI Key: NVYKUNYJZWAKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide is a novel synthetic compound designed for research applications in medicinal chemistry. This hybrid molecule incorporates both indole and thiophene pharmacophores, structural motifs recognized for their broad biological activities. Indole derivatives are extensively studied for their antimicrobial and antitumor properties. For instance, certain indole-based quinazolinones have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations . Similarly, other indole-acetamide hybrids have shown significant cytotoxic effects on cancer cell lines, inducing apoptosis and autophagy . The inclusion of the thiophene ring, a common feature in bioactive molecules, is known to enhance a compound's ability to interact with enzymatic targets and can improve pharmacokinetic properties . Researchers can investigate this compound as a core scaffold for developing new antimicrobial agents, particularly against resistant bacterial strains and for inhibiting biofilm formation, a key factor in antibiotic tolerance . Its potential as a lead compound in oncology research can also be explored, focusing on its mechanisms of action, which may involve critical cellular signaling pathways. This product is intended for research and further characterization in a laboratory setting only.

Properties

IUPAC Name

N-[2-(2-thiophen-2-yl-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11(19)17-9-8-13-12-5-2-3-6-14(12)18-16(13)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYKUNYJZWAKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405822
Record name Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823821-79-0
Record name Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 3-Hydroxyindole Intermediate

Stepwise Protocol :

  • Hydroxylation : Treat the indole-thiophene intermediate with hydroxylamine hydrochloride under basic conditions to form 3-hydroxyindole.
  • Alkylation : React with ethyl bromoacetate in the presence of K₂CO₃ in DMF at 60°C.
  • Acetylation : Hydrolyze the ester to carboxylic acid using NaOH, followed by amidation with acetic anhydride in pyridine.

Challenges :

  • Competing N-alkylation at the indole’s 1-position requires protecting groups (e.g., tert-butyloxycarbonyl, Boc).
  • Low yields (45–55%) due to steric hindrance from the thiophene ring.

Direct Michael Addition to 3-Vinylindole

Single-Pot Method :

  • Generate 3-Vinylindole : Dehydrate 3-hydroxyindole using POCl₃.
  • Michael Addition : React with ethyl acrylate in the presence of DBU (1,8-diazabicycloundec-7-ene) at 25°C.
  • Reductive Amination : Reduce the ester to ethylamine using LiAlH₄, then acetylate.

Advantages :

  • Higher yields (65–70%) compared to alkylation.
  • Avoids protection-deprotection steps.

Thiophene-Indole Coupling Strategies

Post-functionalization of the indole core with thiophene is achieved via cross-coupling reactions:

Suzuki-Miyaura Coupling

Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₂CO₃ or Cs₂CO₃ in THF/water.
  • Substrate : 3-Bromoindole and thiophen-2-ylboronic acid.

Key Parameters :

  • Microwave irradiation reduces reaction time from 24 hours to 30 minutes.
  • Yields: 75–85% with PdCl₂(dppf).

C-H Activation

Direct Arylation :

  • Catalyst : Pd(OAc)₂ with PivOH (pivalic acid) as an additive.
  • Solvent : DMF at 120°C.
  • Selectivity : Position 2 of indole is favored due to electronic effects.

Limitations :

  • Requires stoichiometric Ag₂CO₃ as an oxidant.
  • Moderate yields (50–60%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantages Limitations
Fischer + Alkylation 45–55 24–36 Simple reagents Low yield, multiple steps
Fischer + Michael 65–70 18–24 Fewer steps, higher yield Requires anhydrous conditions
Suzuki Coupling 75–85 6–12 High regioselectivity Expensive catalysts
C-H Activation 50–60 12–18 Atom-economical Oxidant-intensive

Industrial-Scale Production Considerations

Process Intensification :

  • Continuous Flow Reactors : Minimize thermal degradation during Fischer cyclization.
  • Catalyst Recycling : Immobilized Pd catalysts reduce costs in Suzuki reactions.

Purification :

  • Crystallization : Ethyl acetate/hexane mixtures achieve >95% purity.
  • Chromatography : Reserved for small-scale batches due to cost.

Green Chemistry Metrics :

  • E-Factor : 8–12 (kg waste/kg product), driven by solvent use in cross-coupling.
  • PMI (Process Mass Intensity) : 25–30 for multi-step routes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and thiophene rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene, 2-acetamido
  • N-2-thienylacetamide
  • N-(2-phenylethyl)acetamide

Uniqueness

N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide is unique due to its combination of an indole ring with a thiophene ring This structure provides it with distinct chemical and biological properties that are not found in other similar compounds

Biological Activity

N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide, also known by its CAS number 823821-79-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, including anti-cancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2OS, with a molecular weight of 284.376 g/mol. The compound features a thiophene ring and an indole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC16H16N2OS
Molecular Weight284.376 g/mol
CAS Number823821-79-0

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, research on related indole derivatives has shown promising results against various cancer cell lines. In one study, a series of indole-based compounds demonstrated IC50 values ranging from 9.0 to 25.5 µM against five different cancer cell lines, indicating potent antiproliferative effects .

Case Study: Indole Derivatives
A comparative analysis of indole derivatives revealed that modifications at the N-position significantly influence their anticancer efficacy. The introduction of the thiophene moiety appears to enhance the cytotoxicity against cancer cells, likely due to improved interaction with cellular targets involved in proliferation and apoptosis pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Similar thiophene-containing compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives have been reported as low as 0.22 µg/mL, suggesting strong bactericidal properties .

Table: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organisms
Thiophene-Indole Derivative A0.22Staphylococcus aureus
Thiophene-Indole Derivative B0.25Escherichia coli
Thiophene-Indole Derivative C0.30Pseudomonas aeruginosa

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as c-MET and SMO, which are critical in cancer progression and resistance mechanisms .
  • Antiviral Properties : Some derivatives exhibit antiviral activities by interfering with viral replication processes, potentially making them candidates for further development against viral infections .

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm proton environments (e.g., indole NH at δ ~10-12 ppm, thiophene protons at δ ~6.5-7.5 ppm) and carbon backbone .
  • IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., R2,2(8) motifs observed in analogous acetamides) .

How can computational modeling predict electronic and spectroscopic properties?

Advanced Research Question

  • DFT calculations : Optimize molecular geometry and simulate NMR/IR spectra using software like Gaussian. Compare theoretical vs. experimental data to validate assignments .
  • Frontier molecular orbital (FMO) analysis : Predict reactivity sites (e.g., electron-rich thiophene ring for electrophilic substitutions) .
  • TD-DFT : Correlate UV-Vis absorption bands with π→π* transitions in the indole-thiophene system .

What strategies resolve contradictions in reported bioactivity data for indole-thiophene hybrids?

Advanced Research Question

  • Assay standardization : Control variables like cell line viability (e.g., MTT assay protocols) and compound purity (>95% by HPLC) .
  • SAR studies : Compare substituent effects (e.g., methoxy vs. hydroxy groups on indole) to isolate bioactive motifs .
  • Meta-analysis : Use cheminformatics tools to cross-reference bioactivity databases, adjusting for structural analogs (e.g., similarity scores >0.9) .

How do functional groups influence the compound’s physicochemical properties?

Basic Research Question

  • Indole core : Enhances π-π stacking in crystal lattices and modulates lipophilicity (logP ~2.5-3.5) .
  • Thiophene ring : Increases electron density, altering redox behavior (e.g., oxidation peaks at +0.8 V vs. Ag/AgCl) .
  • Acetamide side chain : Stabilizes intermolecular H-bonds (N-H⋯O=C), affecting solubility in polar solvents .

What purification techniques optimize yield in multi-step syntheses?

Advanced Research Question

  • Recrystallization : Use methanol/acetone (1:1) to remove unreacted starting materials .
  • Flash chromatography : Employ gradient elution (hexane/EtOAc) for intermediates with Rf ≤0.3 .
  • HPLC : Apply C18 columns (acetonitrile/water mobile phase) for final purity validation .

How are hydrogen-bonding interactions analyzed in the solid state?

Advanced Research Question

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H⋯N/O contributions >30%) .
  • Thermal gravimetry (TGA) : Assess stability up to decomposition temperatures (e.g., >200°C for acetamide derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.